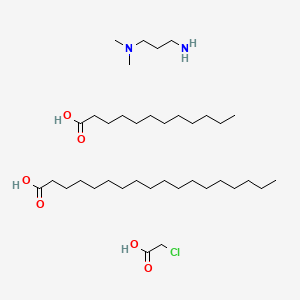
3'-Azido-3'-deoxy-2',3'-secoribouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Azido-3’-deoxy-2’,3’-secoribouridine: is a nucleoside analogue that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is characterized by the presence of an azido group at the 3’ position and the absence of a hydroxyl group at the 2’ and 3’ positions, which distinguishes it from its parent nucleosides. The unique structural features of 3’-Azido-3’-deoxy-2’,3’-secoribouridine make it a valuable tool in various biochemical applications, including antiviral and anticancer research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-3’-deoxy-2’,3’-secoribouridine typically involves multiple steps, starting from a suitable ribonucleoside precursor. The key steps include the selective protection of hydroxyl groups, introduction of the azido group, and subsequent deprotection. One common method involves the use of a ribonucleoside derivative, which undergoes selective protection of the 5’-hydroxyl group, followed by the conversion of the 3’-hydroxyl group to an azido group using azidotrimethylsilane (TMSN3) in the presence of a Lewis acid catalyst. The final step involves the removal of protecting groups to yield the desired compound .
Industrial Production Methods: Industrial production of 3’-Azido-3’-deoxy-2’,3’-secoribouridine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Azido-3’-deoxy-2’,3’-secoribouridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts in the presence of an alkyne.
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are used under mild conditions to reduce the azido group.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: 3’-Azido-3’-deoxy-2’,3’-secoribouridine is used as a building block in the synthesis of complex nucleoside analogues.
Biology: In molecular biology, this compound is used in the study of nucleic acid interactions and enzyme mechanisms. It serves as a substrate for various polymerases and can be incorporated into DNA or RNA strands, providing insights into replication and transcription processes .
Medicine: 3’-Azido-3’-deoxy-2’,3’-secoribouridine has shown potential as an antiviral and anticancer agent. Its ability to inhibit viral replication and induce apoptosis in cancer cells makes it a promising candidate for drug development .
Industry: In the pharmaceutical industry, this compound is used in the development of diagnostic tools and therapeutic agents. Its incorporation into drug formulations enhances the efficacy and specificity of treatments .
Wirkmechanismus
The mechanism of action of 3’-Azido-3’-deoxy-2’,3’-secoribouridine involves its incorporation into nucleic acids, where it acts as a chain terminator. The presence of the azido group prevents the formation of phosphodiester linkages, thereby inhibiting the elongation of nucleic acid chains. This mechanism is particularly effective against viral reverse transcriptases and DNA polymerases, leading to the inhibition of viral replication and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
3’-Azido-3’-deoxy-5-fluorocytidine: Another nucleoside analogue with antiviral properties.
3’-Azido-2’,3’-dideoxyguanosine: Known for its telomerase inhibitory activity.
3’-Azido-3’-deoxythymidine (AZT): Widely used in the treatment of HIV.
Uniqueness: 3’-Azido-3’-deoxy-2’,3’-secoribouridine stands out due to its unique structural features and versatile applications. Unlike other nucleoside analogues, it offers a balance of chemical reactivity and biological activity, making it suitable for a wide range of research and industrial applications.
Eigenschaften
CAS-Nummer |
101527-63-3 |
|---|---|
Molekularformel |
C9H13N5O5 |
Molekulargewicht |
271.23 g/mol |
IUPAC-Name |
1-[1-(1-azido-3-hydroxypropan-2-yl)oxy-2-hydroxyethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N5O5/c10-13-11-3-6(4-15)19-8(5-16)14-2-1-7(17)12-9(14)18/h1-2,6,8,15-16H,3-5H2,(H,12,17,18) |
InChI-Schlüssel |
JVMNAMJKOFUODC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C(CO)OC(CN=[N+]=[N-])CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



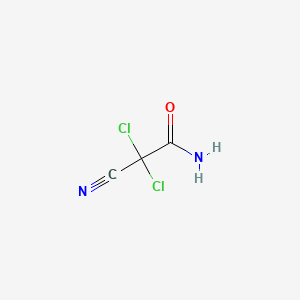
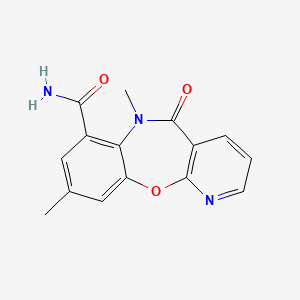
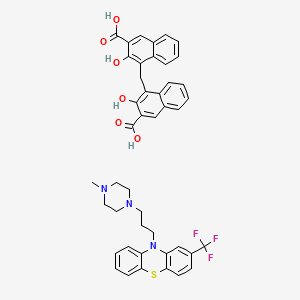
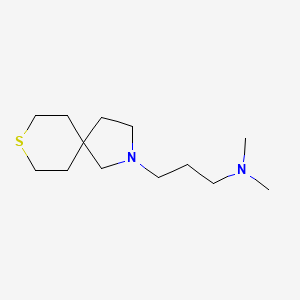

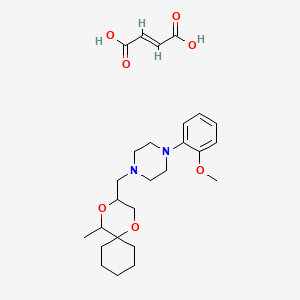
![(1S,3R,8AS)-8-(2-{(4S,6S)-3-(4-Hydroxy-3-methoxybenzyl)-4-[2-(methylamino)-2-oxoethyl]-2-oxo-1,3-oxazinan-6-YL}ethyl)-3,7-dimethyl-1,2,3,7,8,8A-hexahydronaphthalen-1-YL (2R)-2-methylbutanoate](/img/structure/B12788288.png)
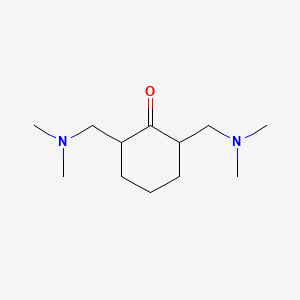
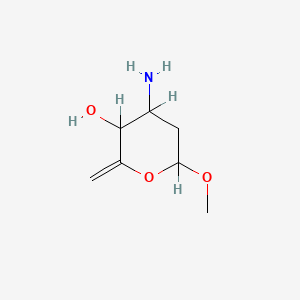
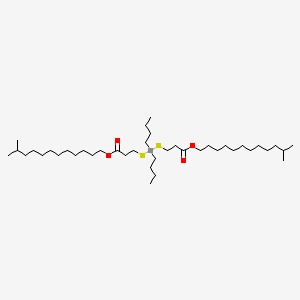
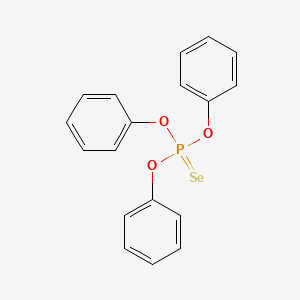
![6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride](/img/structure/B12788322.png)
